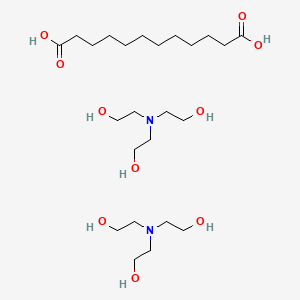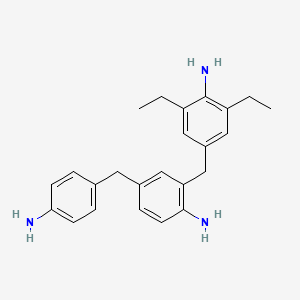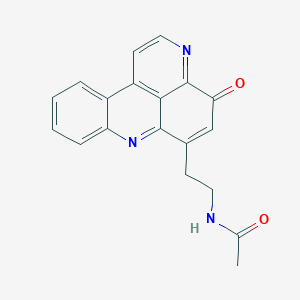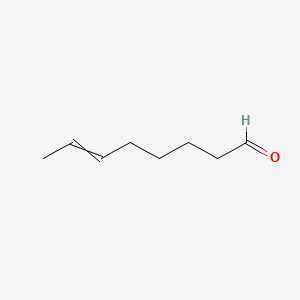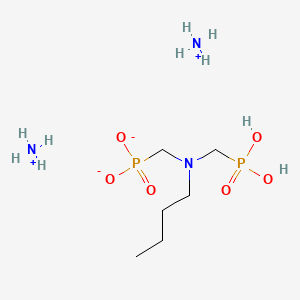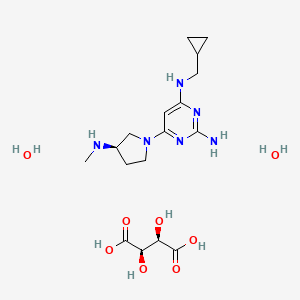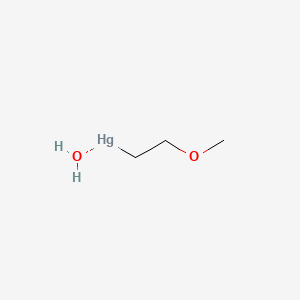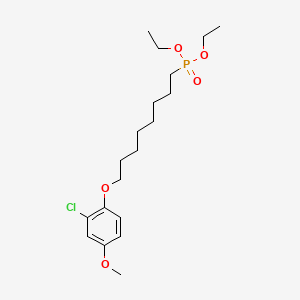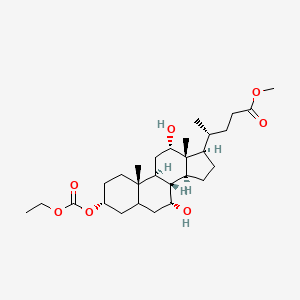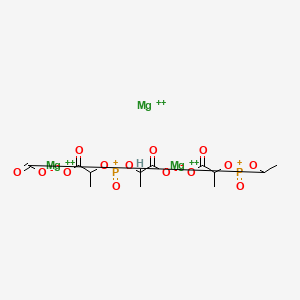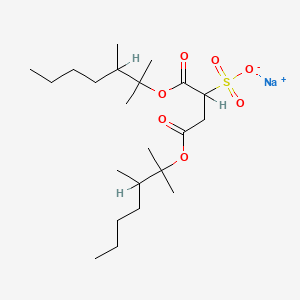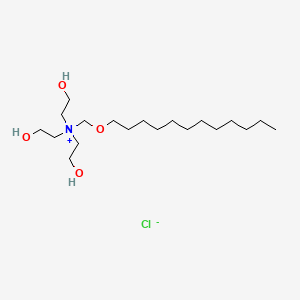
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride typically involves the reaction of dodecyl alcohol with formaldehyde and tris(2-hydroxyethyl)amine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining quality.
Análisis De Reacciones Químicas
Types of Reactions
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is used as a surfactant and emulsifying agent. It helps in stabilizing emulsions and dispersions, making it valuable in various chemical processes.
Biology
In biological research, the compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studies related to microbial inhibition and control.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic substances makes it a candidate for encapsulating and delivering drugs.
Industry
Industrially, the compound is used in the formulation of cleaning agents, disinfectants, and personal care products. Its surfactant properties help in removing dirt and grease, making it an essential ingredient in various cleaning formulations.
Mecanismo De Acción
The mechanism of action of ((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This interaction is facilitated by the compound’s ability to bind to negatively charged components of the cell membrane, causing structural disruption and leakage of cellular contents.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride
Uniqueness
((Dodecyloxy)methyl)-tris(2-hydroxyethyl)ammonium chloride is unique due to its specific combination of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as a surfactant, antimicrobial agent, and emulsifier sets it apart from other similar compounds.
Propiedades
Número CAS |
75839-68-8 |
|---|---|
Fórmula molecular |
C19H42ClNO4 |
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
dodecoxymethyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-20(12-15-21,13-16-22)14-17-23;/h21-23H,2-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WMEYDVWXPJVRMC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


